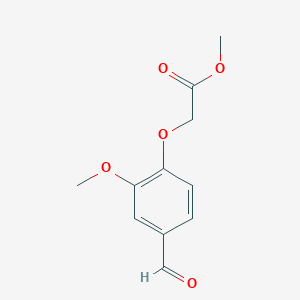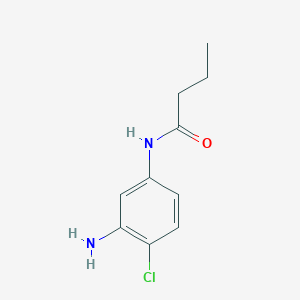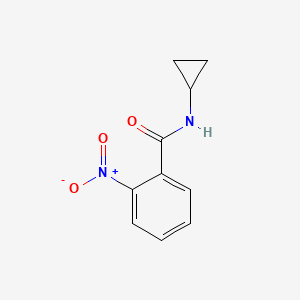![molecular formula C16H14O5 B1298248 (3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid CAS No. 664366-04-5](/img/structure/B1298248.png)
(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid” is a chemical compound with the CAS Number: 777857-42-8 . It has a molecular weight of 300.31 . The IUPAC name for this compound is 3- (3,5,9-trimethyl-7-oxo-7H-furo [3,2-g]chromen-6-yl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H16O5/c1-8-7-21-15-10 (3)16-13 (6-12 (8)15)9 (2)11 (17 (20)22-16)4-5-14 (18)19/h6-7H,4-5H2,1-3H3, (H,18,19) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 300.31 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current data. For comprehensive property data, please refer to specialized chemical databases or literature.Applications De Recherche Scientifique
Metabolic Studies
Research has identified certain carboxylic acids, similar in structure to the compound , as metabolites in specific physiological conditions. For instance, the identification of cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) in the urine of a child with transient tyrosinemia suggests a metabolic pathway involving tyrosine metabolites, indicating a potential area of study for related compounds in metabolic diseases or disorders (Niederwieser, Wadman, & Danks, 1978).
Odor Detection and Food Chemistry
Research into the odor detection of mixtures of homologous carboxylic acids, which share functional groups with the compound of interest, provides insights into the sensory attributes and potential applications in food science and technology. The study of detection probabilities for mixtures and their unmixed components offers insights into human sensory perception and food flavor chemistry (Miyazawa, Gallagher, Preti, & Wise, 2009).
Dietary and Nutritional Research
Studies on dietary supplementation with carboxylic acids, like acetic acid, highlight their influence on health-related factors such as body weight, fat mass, and serum triglyceride levels. This suggests a potential area of research for the compound in nutrition and dietetics (Kondo et al., 2009).
Analytical Chemistry and Quality Assurance
Analytical methods for detecting and measuring various carboxylic acids in biological samples play a crucial role in diagnostics and treatment. The development and improvement of analytical techniques, as well as participation in quality assurance programs, ensure the reliability and accuracy of the detection of such compounds in clinical settings (Downing et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O5/c1-7-6-20-14-9(3)15-11(4-10(7)14)8(2)12(5-13(17)18)16(19)21-15/h4,6H,5H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOJCXUILZIBLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801175121 |
Source


|
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
664366-04-5 |
Source


|
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=664366-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801175121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)








